Cas no 949898-82-2 (2-chloro-1-2-fluoro-5-(trifluoromethyl)phenylethan-1-one)

2-Chloro-1-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-one is a fluorinated aromatic ketone with significant utility in synthetic organic chemistry, particularly as a versatile intermediate in pharmaceutical and agrochemical applications. Its structure, featuring chloro, fluoro, and trifluoromethyl substituents, enhances reactivity and selectivity in nucleophilic substitution and coupling reactions. The electron-withdrawing groups contribute to its stability and compatibility with harsh reaction conditions. This compound is valued for its role in constructing complex fluorinated scaffolds, which are increasingly important in drug discovery due to their metabolic stability and bioavailability. High purity grades ensure consistent performance in fine chemical synthesis.
2-chloro-1-2-fluoro-5-(trifluoromethyl)phenylethan-1-one structure
949898-82-2 structure
Product Name:2-chloro-1-2-fluoro-5-(trifluoromethyl)phenylethan-1-one
CAS No:949898-82-2
MF:C9H5ClF4O
MW:240.582015752792
CID:6503662
PubChem ID:80146314
Update Time:2025-06-11

2-chloro-1-2-fluoro-5-(trifluoromethyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-2-fluoro-5-(trifluoromethyl)phenylethan-1-one
    • Ethanone, 2-chloro-1-[2-fluoro-5-(trifluoromethyl)phenyl]-
    • Inchi: 1S/C9H5ClF4O/c10-4-8(15)6-3-5(9(12,13)14)1-2-7(6)11/h1-3H,4H2
    • InChI Key: ZRKZVLJADPPAEY-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC(C(F)(F)F)=CC=C1F)CCl

Experimental Properties

  • Density: 1.414±0.06 g/cm3(Predicted)
  • Boiling Point: 222.0±35.0 °C(Predicted)

2-chloro-1-2-fluoro-5-(trifluoromethyl)phenylethan-1-one Pricemore >>

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Additional information on 2-chloro-1-2-fluoro-5-(trifluoromethyl)phenylethan-1-one

Introduction to 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one (CAS No. 949898-82-2)

2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one, identified by its CAS number 949898-82-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a chloro-substituted benzene ring fused with an ethanone moiety, further modified by fluorine and trifluoromethyl groups. Such structural features not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in the development of novel therapeutic agents.

The presence of multiple fluorine atoms, particularly in the form of a trifluoromethyl group at the 5-position of the phenyl ring, imparts exceptional electronic and steric properties to the molecule. The trifluoromethyl group is well-known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. These attributes make 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one a promising candidate for further exploration in drug discovery programs.

In recent years, there has been a surge in research focusing on the development of fluorinated compounds due to their demonstrated efficacy in improving drug properties. The incorporation of fluorine atoms into pharmaceutical molecules has been extensively studied for its ability to influence lipophilicity, metabolic resistance, and overall bioavailability. For instance, studies have shown that fluorinated aromatic rings can significantly enhance the binding interactions between a drug and its biological target, leading to increased potency and selectivity. This principle is particularly relevant in the context of 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one, where the combination of chloro, fluoro, and trifluoromethyl substituents may contribute to its unique pharmacological profile.

The ethanone moiety in this compound serves as a key pharmacophoric element, providing a scaffold for further functionalization and derivatization. This versatility allows chemists to modify various positions within the molecule to fine-tune its biological activity. For example, replacing or altering the chloro group or introducing additional substituents at different positions on the phenyl ring could lead to compounds with enhanced therapeutic potential or reduced side effects.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in optimizing drug candidates. The molecular structure of 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one provides an excellent starting point for such studies. By systematically varying one or more substituents while maintaining the core framework, researchers can gain valuable insights into how specific structural features influence biological activity. This approach has been instrumental in the development of several FDA-approved drugs that feature fluorinated aromatic rings.

The synthesis of 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one presents an intriguing challenge due to its complex structural motif. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as cross-coupling reactions, fluorochemical transformations, and palladium-catalyzed couplings are commonly employed in its preparation. The successful synthesis of this compound not only demonstrates the synthetic prowess of modern organic chemistry but also underscores its potential as a building block for more complex drug molecules.

The pharmacological potential of 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one has not yet been fully explored, but preliminary studies suggest that it may exhibit activity against various biological targets. Its unique structural features suggest possible applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies. Further investigation is warranted to elucidate its mechanism of action and evaluate its therapeutic efficacy in preclinical models.

One particularly exciting aspect of this compound is its potential as an intermediate in the synthesis of more complex pharmacologically active molecules. The presence of reactive sites such as the carbonyl group and halogen substituents allows for further derivatization into a wide range of analogs with tailored properties. This flexibility makes 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one an invaluable asset in medicinal chemistry libraries.

The role of computational chemistry and molecular modeling has become increasingly prominent in drug discovery research. These tools can be used to predict how 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one interacts with biological targets at the molecular level. By simulating these interactions, researchers can gain insights into potential binding modes and optimize the compound's design for improved efficacy and selectivity.

In conclusion, 2-chloro-1-(2-fluoro-5-trifluoromethyl)phenylethan-1-one (CAS No. 949898-82-2) represents a fascinating subject of study with significant implications for pharmaceutical development. Its unique structural composition and promising physicochemical properties position it as a compelling candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to contribute substantially to advancements in drug discovery and development.

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